1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene
Brand Name: Vulcanchem
CAS No.: 18473-19-3
VCID: VC15800070
InChI: InChI=1S/C14H14O2/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2/h1-2,5-8H,9-12H2
SMILES:
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

CAS No.: 18473-19-3

Cat. No.: VC15800070

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene - 18473-19-3

Specification

CAS No. 18473-19-3
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
IUPAC Name 1,4-bis(prop-2-ynoxymethyl)benzene
Standard InChI InChI=1S/C14H14O2/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2/h1-2,5-8H,9-12H2
Standard InChI Key VEYMNVPOTNORQL-UHFFFAOYSA-N
Canonical SMILES C#CCOCC1=CC=C(C=C1)COCC#C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is systematically named 1,4-bis(prop-2-ynoxymethyl)benzene, reflecting its two propargyloxymethyl substituents. Key identifiers include:

PropertyValueSource
CAS Registry Number18473-19-3
Molecular FormulaC14H14O2\text{C}_{14}\text{H}_{14}\text{O}_{2}
Molecular Weight214.26 g/mol
IUPAC Name1,4-bis(prop-2-ynoxymethyl)benzene
SMILESC#CCOCC1=CC=C(C=C1)COCC#C
InChIKeyVEYMNVPOTNORQL-UHFFFAOYSA-N

The molecule consists of a central benzene ring with two -CH2_2-O-C≡CH groups at the 1 and 4 positions. This arrangement confers rigidity and reactivity, particularly through the terminal alkynes.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, analogous structures like 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene (monoclinic, P21/cP2_1/c, a=4.1957a = 4.1957 Å, b=13.402b = 13.402 Å, c=11.160c = 11.160 Å) suggest that alkynyl-substituted benzene derivatives adopt planar configurations with intermolecular interactions dominated by van der Waals forces . Spectroscopic characterization likely involves:

  • 1H NMR^1\text{H NMR}: Peaks for aromatic protons (~6.8–7.2 ppm), methylene bridges (~4.5–5.0 ppm), and terminal alkynes (~2.5–3.0 ppm).

  • IR Spectroscopy: Stretching vibrations for C≡C (~2100 cm1^{-1}) and ether C-O (~1100 cm1^{-1}).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 1,4-bis(hydroxymethyl)benzene and propargyl bromide under basic conditions. A typical protocol involves:

  • Reagents:

    • 1,4-bis(hydroxymethyl)benzene (1 equiv)

    • Propargyl bromide (2.2 equiv)

    • Potassium carbonate (K2CO3\text{K}_2\text{CO}_3, 2.5 equiv)

    • Solvent: Dimethylformamide (DMF) or acetone

  • Procedure:

    • The diol and K2CO3\text{K}_2\text{CO}_3 are suspended in anhydrous DMF.

    • Propargyl bromide is added dropwise at 0°C, followed by stirring at 60°C for 12–24 hours.

    • The mixture is filtered, concentrated, and purified via column chromatography (hexane:ethyl acetate) .

  • Yield: ~70–85% (optimized conditions) .

Industrial Production

Scalable synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature Control: 50–70°C to minimize side reactions.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics.

  • Purification: Distillation or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Thermal Stability

While experimental data are sparse, the compound’s thermal behavior can be inferred from analogs:

  • Melting Point: Estimated 80–90°C (similar propargyl ethers).

  • Decomposition Temperature: >200°C under inert atmospheres.

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane, and insoluble in water .

  • Reactivity: Terminal alkynes participate in:

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

    • Polymerization: Radical-initiated crosslinking for high-temperature resins .

Applications in Research and Industry

Click Chemistry Platforms

The compound serves as a bifunctional linker in bioconjugation and drug discovery. For example:

  • Peptide Modification: Alkyne-azide couplings enable site-specific labeling of biomolecules .

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) enhances porosity and catalytic activity.

Polymer and Composite Development

Propargyl groups facilitate the synthesis of phthalonitrile resins, which exhibit:

  • High Thermal Stability: Degradation temperatures exceeding 400°C.

  • Mechanical Strength: Tensile modulus >3 GPa in carbon fiber composites .

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